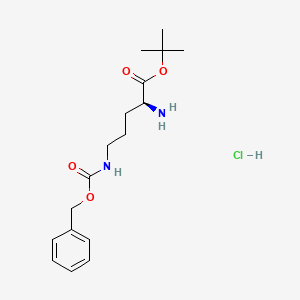

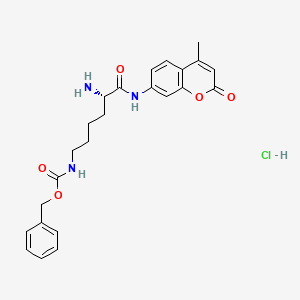

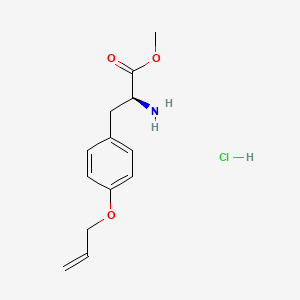

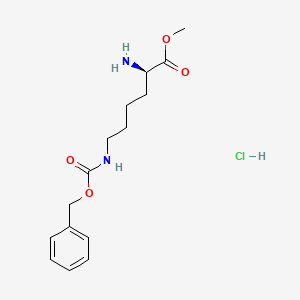

H-D-Lys(Z)-OMe HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-D-Lys(Z)-OMe HCl is a synthetic amino acid that has been used in a variety of scientific research applications. It is a chiral compound consisting of a hydrophobic alkyl group attached to an amino acid. This compound has been used in a variety of biochemical and physiological studies, and has been found to have a variety of effects on the body.

Wissenschaftliche Forschungsanwendungen

Bacteriophage-derived Endolysins

Endolysins are bacteriophage-encoded enzymes with antibacterial properties, primarily against Gram-positive bacteria. Recent strategies aim to enhance the activity of lysins against Gram-negative bacteria, overcoming the barrier presented by the outer membrane. This involves protein engineering, formulation advances, and combination therapies, demonstrating potential in combating antibiotic-resistant bacterial infections (Lai et al., 2020).

Stress Assessment in Animals

The quantification of hair cortisol concentration (HCC) is used as a marker for long-term stress assessment in both humans and animals. This method offers benefits due to its non-invasive nature and the ability to reflect stress over extended periods. It has applications in understanding the physiological impact of stress and in evaluating animal welfare (Heimbürge et al., 2019).

Bisphosphonate Therapy for Bone Diseases

Bisphosphonates are evaluated for treating osteoporosis in Hajdu-Cheney syndrome, a rare genetic disorder. This approach aims to manage the skeletal features of the syndrome, including bone resorption and fractures, by influencing the bone remodeling process. The effectiveness varies with age, and continuous treatment may be necessary to maintain bone density (Pittaway et al., 2018).

Hydroxychloroquine in Autoimmune Diseases

Hydroxychloroquine (HCQ) is investigated for its effectiveness in systemic lupus erythematosus (SLE), an autoimmune disease. HCQ has multiple biological effects, including reducing the risk of disease flares and potential thrombotic effects due to anti-phospholipid antibodies. Its safety profile and applicability to pregnant women make it a valuable treatment option (Ponticelli & Moroni, 2017).

High-content Screening in Toxicology

High-content screening (HCS) technologies, combining automated microscopy with quantitative image analysis, are applied in toxicological studies. This approach addresses various toxicological aspects, including developmental toxicity and organ-specific toxicities. HCS enables a deeper understanding of compound toxicity mechanisms, facilitating the discovery of safer pharmaceuticals and chemicals (Li & Xia, 2019).

PI3K/AKT/mTOR Pathway in Cancer

Long non-coding RNAs (lncRNAs) associated with the PI3K/AKT/mTOR signaling pathway play critical roles in hepatocellular carcinoma (HCC) by influencing various biological processes, including proliferation, metastasis, and resistance to therapies. These findings suggest lncRNAs as potential targets for diagnosis and treatment in HCC, highlighting the intricate molecular mechanisms underlying cancer progression (Wu et al., 2020).

Wirkmechanismus

Target of Action

H-D-Lys(Z)-OMe HCl is a derivative of the amino acid lysine . Amino acids are fundamental building blocks of proteins and play crucial roles in various biological processes. The primary targets of this compound are likely to be proteins or enzymes that interact with lysine or its derivatives.

Mode of Action

This could result in changes to the structure or function of the target proteins or enzymes .

Biochemical Pathways

Amino acids and their derivatives are involved in numerous biochemical pathways. They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . The specific pathways affected by this compound would depend on its exact targets and mode of action.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential role as an ergogenic supplement, it may enhance physical performance and mental resilience under stress .

Eigenschaften

IUPAC Name |

methyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNJISLOYQGQTI-BTQNPOSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718535 |

Source

|

| Record name | Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1158-35-6 |

Source

|

| Record name | Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.